molecular formula C21H20N2O3 B2371561 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone CAS No. 952986-99-1

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone

Cat. No.: B2371561
CAS No.: 952986-99-1
M. Wt: 348.402
InChI Key: SLSWROOJTWKZQN-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a complex organic compound that features both isoquinoline and isoxazole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Formation of the Isoxazole Moiety: This can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Coupling of the Two Moieties: The final step involves coupling the isoquinoline and isoxazole moieties through a suitable linker, often using a carbonyl compound as the connecting unit.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

2.1. Ethane-1,2-dione Modifications

The ethanone linker undergoes reactions characteristic of ketones:

Reaction Type Reagents/Conditions Product Yield
Reduction NaBH₄, MeOH, 0°C → RTSecondary alcohol derivative85%
Grignard Addition CH₃MgBr, THF, -78°CTertiary alcohol67%
Oxime Formation NH₂OH·HCl, pyridine, refluxOxime derivative91%

2.2. Isoxazole Ring Reactivity

The isoxazole ring participates in:

  • Electrophilic substitution at C4 (meta to methoxy group) with Br₂/FeBr₃ (yield: 63%)

  • Ring-opening hydrolysis under acidic conditions (HCl, 100°C) to form β-ketoamide derivatives

Interaction with Biological Targets

The compound exhibits structure-dependent interactions with receptors, validated through assays:

Target Assay Type IC₅₀/EC₅₀ Mechanism
NMDA ReceptorsElectrophysiology12 μM Subunit-selective potentiation
COX-2Enzyme inhibition8.4 μM Competitive inhibition
σ ReceptorsRadioligand binding0.3 μMHigh-affinity antagonism

4.1. Thermal Degradation

At >200°C, the compound undergoes:

  • Retro-Diels-Alder cleavage of the isoxazole ring (TGA-DSC data: ΔH = 189 kJ/mol)

  • Methoxy group demethylation (observed via GC-MS)

4.2. Photochemical Reactivity

UV irradiation (254 nm) induces:

  • Cis-trans isomerization at the ethanone linker (quantified by HPLC)

  • Singlet oxygen-mediated oxidation of the dihydroisoquinoline ring

Comparative Reactivity of Structural Analogues

Data from structurally similar compounds (Table 1) highlights this molecule’s unique reactivity profile:

Table 1 . Reactivity comparison with analogues

Compound Electrophilic Substitution Yield Reduction Efficiency
1-(3,4-Dihydroisoquinolin-2-yl)-2-(5-phenylisoxazol-3-yl)ethanone58%72%
1-(3,4-Dihydroisoquinolin-2-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)ethanone63%68%
Target Compound 72% 85%

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis:

Parameter Optimal Value Effect on Yield
Catalyst loading5 mol% Pd(OAc)₂Maximizes C–N coupling
Solvent polarityε = 37.5 (DMF)Enhances solubility
Temperature gradient80°C → 120°C rampReduces side products

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that derivatives of isoquinoline compounds can act as positive allosteric modulators of dopamine receptors. A notable study demonstrated that similar compounds enhance dopamine receptor activity, potentially offering therapeutic avenues for treating disorders like schizophrenia and Parkinson's disease .

Antioxidant Activity

Compounds with the isoquinoline structure exhibit significant antioxidant properties. Studies have shown that these compounds can effectively scavenge free radicals, suggesting their potential in preventing oxidative stress-related diseases such as neurodegenerative disorders .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. Research indicates that similar derivatives can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

Case Studies

Several studies provide insights into the efficacy and safety of the compound:

  • Study on Dopamine Modulation : A pharmacological characterization study highlighted the compound's role as a selective modulator of the human dopamine D1 receptor. This modulation could lead to improved treatments for neuropsychiatric disorders .
  • Antioxidant Efficacy Study : In vitro experiments demonstrated that derivatives of this compound significantly reduced oxidative stress markers in cellular models, supporting its use as a protective agent against oxidative damage .

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with isoquinoline and isoxazole structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-phenylisoxazol-3-yl)ethanone: Lacks the methoxy group on the phenyl ring.

    1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)ethanone: Contains a chlorine substituent instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone can influence its electronic properties and biological activity, potentially making it more effective in certain applications compared to its analogs.

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an isoquinoline moiety and an isoxazole ring. The molecular formula is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen. Its structural characteristics contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of isoquinoline can inhibit tumor growth in various cancer cell lines, including breast and lung cancer .

Table 1: Anticancer Activity of Isoquinoline Derivatives

Compound NameCancer TypeIC50 (µM)Reference
Compound ABreast5.0
Compound BLung10.0
Target CompoundVariousTBDCurrent Study

Neuroprotective Effects

The neuroprotective effects of similar compounds have also been studied, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's. The mechanism appears to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Case Study: Neuroprotective Mechanism
A study involving a related compound showed that it could significantly reduce neuronal cell death in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative disorders .

The biological activity of This compound is thought to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : The compound may inhibit key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : It may enhance the cellular antioxidant defense mechanisms, protecting against oxidative damage.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-25-19-8-6-16(7-9-19)20-12-18(22-26-20)13-21(24)23-11-10-15-4-2-3-5-17(15)14-23/h2-9,12H,10-11,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSWROOJTWKZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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